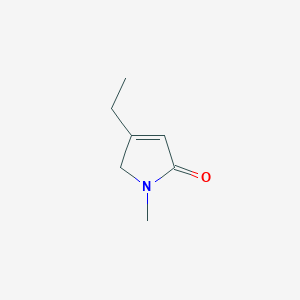
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Bioavailability
The compound exhibits significant solubility characteristics, which are crucial for its application in biological systems. Its solubility profile includes:
- Solubility : 20.6 mg/ml (0.165 mol/l) in water.
- Log S (ESOL) : -0.78, indicating good solubility in organic solvents .
These properties facilitate its use in various chemical syntheses and biological assays.
Antagonistic Activity
Research indicates that derivatives of 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one can act as antagonists to formyl peptide receptors (FPRs). A study demonstrated that certain pyrrole derivatives inhibited intracellular calcium flux and chemotaxis in human neutrophils, suggesting potential applications in anti-inflammatory therapies. The study identified several novel competitive FPR1 antagonists that effectively inhibited signaling pathways associated with inflammation .
Anticancer Potential
The compound has been evaluated for its anticancer properties. A molecular docking study indicated that analogs of this compound possess significant binding affinity to cancer-related targets, suggesting their potential as therapeutic agents in cancer treatment .
Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including cyclization processes that yield various derivatives with enhanced biological activities. For instance, the synthesis of pyrrolo[2,3-b]pyridines from this compound has been reported to yield derivatives with anticonvulsant and anti-inflammatory properties .
Case Study 1: Anti-inflammatory Agents
A study published in Pharmaceuticals detailed the design and synthesis of pyrrolo derivatives based on this compound. These derivatives were shown to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory responses. The compounds displayed promising anti-inflammatory activity in vitro, making them candidates for further development in treating inflammatory diseases .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding interactions of this compound derivatives with various biological targets. These studies revealed that specific structural modifications enhance binding affinity and selectivity towards target proteins involved in cancer progression and inflammation .
Data Summary Table
Eigenschaften
CAS-Nummer |
142109-24-8 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3-ethyl-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-7(9)8(2)5-6/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
BYYKAWCMERBRMO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)N(C1)C |
Kanonische SMILES |
CCC1=CC(=O)N(C1)C |
Synonyme |
2H-Pyrrol-2-one,4-ethyl-1,5-dihydro-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















